

Enantioselective Synthesis of Amino Acids with (R)-DM-Segphos: Application Notes and Protocols

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Compound of Interest

Compound Name: (R)-DM-Segphos

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This document provides detailed application notes and protocols for the enantioselective synthesis of amino acids utilizing the chiral ligand **(R)-DM-Segphos**. The methodologies described herein are centered around the highly efficient rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, which are common precursors to α -amino acids. The use of **(R)-DM-Segphos** is highlighted for its ability to achieve high enantioselectivity in these transformations.

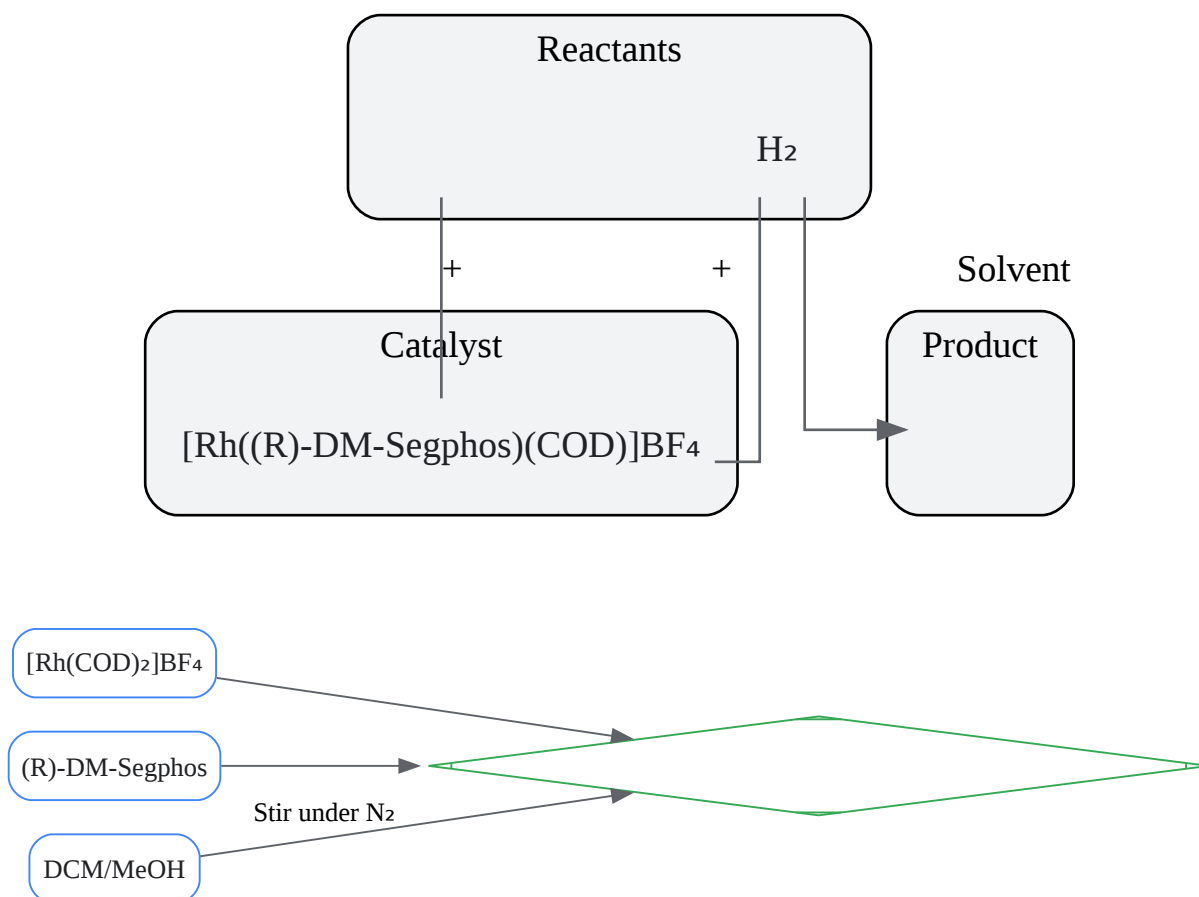
Introduction

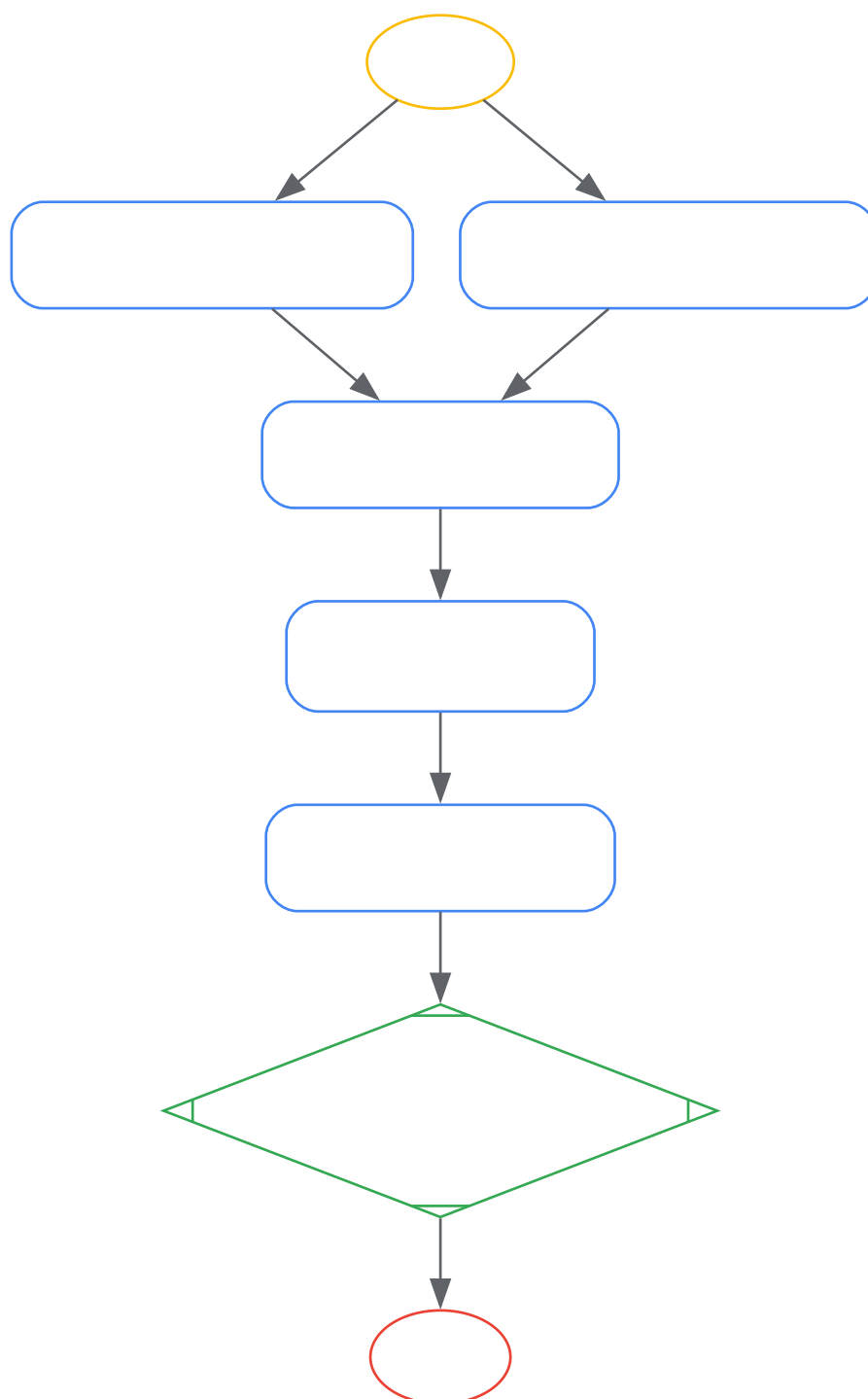
The demand for enantiomerically pure α -amino acids is ever-increasing, driven by their critical role as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Asymmetric catalysis, particularly transition metal-catalyzed hydrogenation, has emerged as one of the most powerful and atom-economical methods for producing these chiral compounds. The SEGPHOS family of ligands, developed by Takasago International Corporation, has demonstrated exceptional performance in a variety of asymmetric reactions.[1] **(R)-DM-Segphos**, a derivative of SEGPHOS, is noted for its efficacy in inducing high enantioselectivity, particularly in the synthesis of β -amino acids through the reductive amination of β -keto esters.[2][3] This document focuses on the application of **(R)-DM-Segphos** in the asymmetric hydrogenation of α -enamides to furnish α -amino acid derivatives with high enantiomeric excess.

Reaction Principle

The core of this methodology is the asymmetric hydrogenation of a prochiral α -enamide substrate, catalyzed by a rhodium complex bearing the chiral diphosphine ligand **(R)-DM-Segphos**. The chiral catalyst coordinates to the double bond of the substrate, creating a transient chiral complex. The subsequent addition of hydrogen occurs stereoselectively, guided by the chiral environment of the ligand, leading to the formation of the desired enantiomer of the amino acid precursor.

Reaction Scheme: A general scheme for the Rh-**(R)-DM-Segphos** catalyzed asymmetric hydrogenation of an α -enamide.





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